molecular formula C10H9IN2O2 B8276592 1-(3-Iodobenzyl)imidazolidine-2,4-dione

1-(3-Iodobenzyl)imidazolidine-2,4-dione

Cat. No. B8276592
M. Wt: 316.09 g/mol
InChI Key: JIWFWZVHPHGZSK-UHFFFAOYSA-N
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Patent
US07144908B2

Procedure details

Ethyl N-(3-iodobenzyl)glycinate (0.567 g) was treated with 1M HCl (3.9 ml) and sodium cyanate (0.345 g) and then refluxed for 30 min. Concentrated HCl (4.5 ml) was added and the reaction mixture refluxed again for 30 min. The reaction mixture was evaporated under reduced pressure and then triturated with EtOAc (3×20 ml). The combined extracts were dried (Na2SO4) and evaporated under reduced pressure to give the title compound (0.543 g). LCMS RT 2.63 min.
Name
Ethyl N-(3-iodobenzyl)glycinate
Quantity
0.567 g
Type
reactant
Reaction Step One
Name
Quantity
3.9 mL
Type
reactant
Reaction Step One
Name
sodium cyanate
Quantity
0.345 g
Type
reactant
Reaction Step One
Name
Quantity
4.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]([CH:13]=[CH:14][CH:15]=1)[CH2:5][NH:6][CH2:7][C:8]([O:10]CC)=O.Cl.[O-:17][C:18]#[N:19].[Na+]>>[I:1][C:2]1[CH:3]=[C:4]([CH:13]=[CH:14][CH:15]=1)[CH2:5][N:6]1[CH2:7][C:8](=[O:10])[NH:19][C:18]1=[O:17] |f:2.3|

Inputs

Step One
Name
Ethyl N-(3-iodobenzyl)glycinate
Quantity
0.567 g
Type
reactant
Smiles
IC=1C=C(CNCC(=O)OCC)C=CC1
Name
Quantity
3.9 mL
Type
reactant
Smiles
Cl
Name
sodium cyanate
Quantity
0.345 g
Type
reactant
Smiles
[O-]C#N.[Na+]
Step Two
Name
Quantity
4.5 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture refluxed again for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
triturated with EtOAc (3×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C(CN2C(NC(C2)=O)=O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.543 g
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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